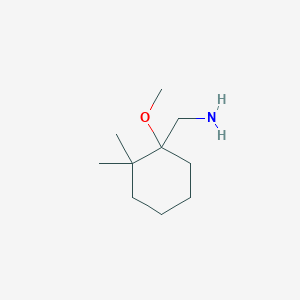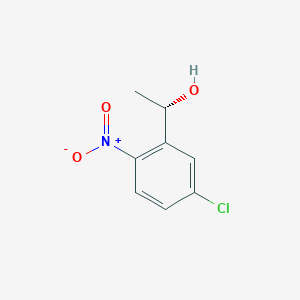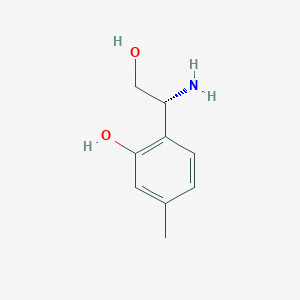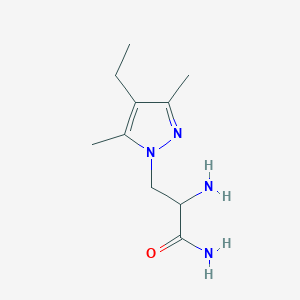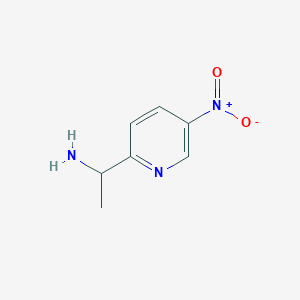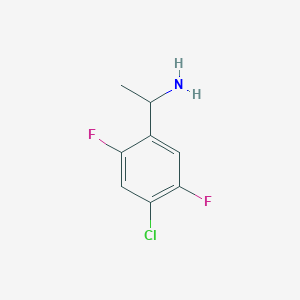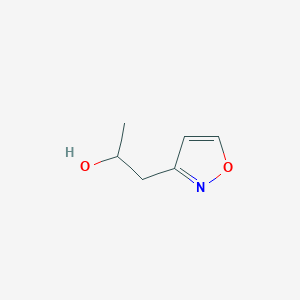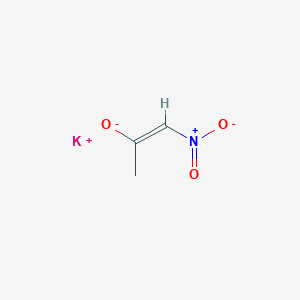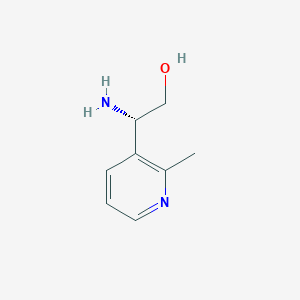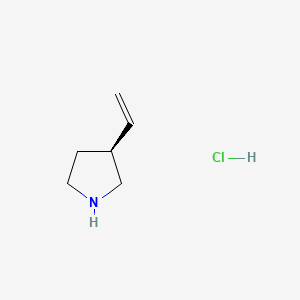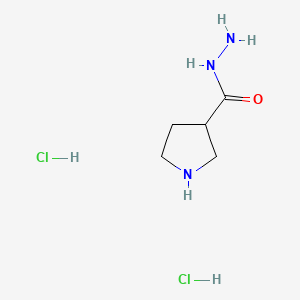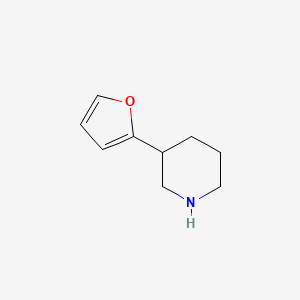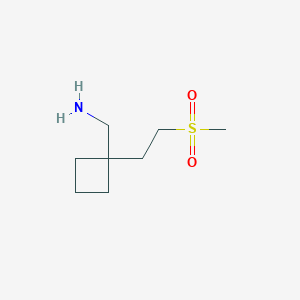
(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . It is characterized by the presence of a cyclobutyl ring, a methanamine group, and a methylsulfonyl group. This compound is typically a colorless to pale yellow liquid .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is used as an intermediate in organic synthesis for the preparation of other compounds. It may also serve as a catalyst or a surfactant in certain chemical reactions .
Biology and Medicine: its structural features suggest it could be explored for use in drug development or as a biochemical probe .
Industry: In industrial settings, this compound may be used as a reaction condition modifier or as an intermediate in the production of other chemicals .
Mechanism of Action
The specific mechanism of action for (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved may include those related to its functional groups, such as the methanamine and methylsulfonyl groups .
Comparison with Similar Compounds
Cyclobutanemethanamine: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(1-(2-(Methylthio)ethyl)cyclobutyl)methanamine: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and applications.
Uniqueness: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is unique due to the presence of both a cyclobutyl ring and a methylsulfonyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
[1-(2-methylsulfonylethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3 |
InChI Key |
NEEKFTAOXJKJJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


